![molecular formula C35H36Cl4N4O6S2 B6512769 4-[bis(2-chloroethyl)sulfamoyl]-N-{4-[(4-{4-[bis(2-chloroethyl)sulfamoyl]benzamido}phenyl)methyl]phenyl}benzamide CAS No. 325987-67-5](/img/structure/B6512769.png)
4-[bis(2-chloroethyl)sulfamoyl]-N-{4-[(4-{4-[bis(2-chloroethyl)sulfamoyl]benzamido}phenyl)methyl]phenyl}benzamide
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Description
4-[bis(2-chloroethyl)sulfamoyl]-N-{4-[(4-{4-[bis(2-chloroethyl)sulfamoyl]benzamido}phenyl)methyl]phenyl}benzamide is a useful research compound. Its molecular formula is C35H36Cl4N4O6S2 and its molecular weight is 814.6 g/mol. The purity is usually 95%.
The exact mass of the compound 4-[bis(2-chloroethyl)sulfamoyl]-N-{4-[(4-{4-[bis(2-chloroethyl)sulfamoyl]benzamido}phenyl)methyl]phenyl}benzamide is 814.080088 g/mol and the complexity rating of the compound is 1180. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-[bis(2-chloroethyl)sulfamoyl]-N-{4-[(4-{4-[bis(2-chloroethyl)sulfamoyl]benzamido}phenyl)methyl]phenyl}benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[bis(2-chloroethyl)sulfamoyl]-N-{4-[(4-{4-[bis(2-chloroethyl)sulfamoyl]benzamido}phenyl)methyl]phenyl}benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- The compound’s bis(2-chloroethyl) sulfamide moieties have been explored for their antineoplastic potential. These alkylating agents can introduce alkyl radicals into biologically active molecules, disrupting their proper functioning. However, caution is warranted due to their potential toxicity, including carcinogenic, mutagenic, teratogenic, and immunosuppressant effects .
- The reaction of aldehydes with primary sulfonamides under solvent- and catalyst-free conditions leads to the formation of N-sulfamoyl imines. This method offers advantages such as mild reaction conditions, simplicity, and high yields. N-sulfamoyl imines are versatile intermediates in organic transformations, including nucleophilic additions, asymmetric synthesis, and aza Diels–Alder reactions .
- The sulfonyl moiety in N-sulfamoyl imines serves as a powerful activating group for the C=N bond. Researchers have harnessed this activation property to access biologically active compounds. N-sulfonyl imines participate in various reactions, including reductions, oxaziridine synthesis, and ene reactions .
- Bis(chloroethyl) ether, a component of the compound, can be used in the synthesis of the cough suppressant fedrilate. It is combined with benzyl cyanide and sodamide in a ring-forming reaction. Additionally, when treated with strong base, it yields divinyl ether, an anesthetic .
Antineoplastic Activity
Synthesis of N-Sulfamoyl Imines
Activation Group in Organic Synthesis
Cough Suppressant Synthesis
properties
IUPAC Name |
4-[bis(2-chloroethyl)sulfamoyl]-N-[4-[[4-[[4-[bis(2-chloroethyl)sulfamoyl]benzoyl]amino]phenyl]methyl]phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H36Cl4N4O6S2/c36-17-21-42(22-18-37)50(46,47)32-13-5-28(6-14-32)34(44)40-30-9-1-26(2-10-30)25-27-3-11-31(12-4-27)41-35(45)29-7-15-33(16-8-29)51(48,49)43(23-19-38)24-20-39/h1-16H,17-25H2,(H,40,44)(H,41,45) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNQNVDCXSBTBGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CCCl)CCCl)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N(CCCl)CCCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H36Cl4N4O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
814.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[bis(2-chloroethyl)sulfamoyl]-N-{4-[(4-{4-[bis(2-chloroethyl)sulfamoyl]benzamido}phenyl)methyl]phenyl}benzamide |
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